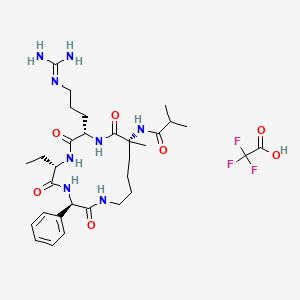
EphB1-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
EphB1-IN-1 is a small molecule inhibitor that specifically targets the EphB1 receptor, a member of the Eph receptor family. Eph receptors are the largest family of receptor tyrosine kinases and play crucial roles in various biological processes, including cell migration, axon guidance, and synapse formation. This compound has been studied for its potential therapeutic applications in cancer and neurological disorders due to its ability to modulate EphB1 signaling pathways.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of EphB1-IN-1 involves multiple steps, starting from commercially available starting materials. The key steps typically include:
Formation of the core structure: This involves the construction of the central scaffold of the molecule through a series of condensation and cyclization reactions.
Functional group modifications: Introduction of various functional groups to enhance the specificity and potency of the inhibitor. This may involve reactions such as halogenation, alkylation, and acylation.
Purification and characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes would also need to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
EphB1-IN-1 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its activity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can change the molecule’s properties.
Substitution: Replacement of one functional group with another, which can be used to modify the inhibitor’s specificity and potency.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
科学研究应用
Cancer Research: EphB1-IN-1 has shown promise in inhibiting tumor growth and metastasis by blocking EphB1 signaling pathways.
Neurological Disorders: The compound has been investigated for its role in modulating neural development and axon guidance, making it a potential therapeutic agent for conditions like Alzheimer’s disease and spinal cord injuries.
Cell Biology: This compound is used as a tool compound to study the role of EphB1 in cell migration, adhesion, and synapse formation.
作用机制
EphB1-IN-1 exerts its effects by binding to the EphB1 receptor and inhibiting its kinase activity. This prevents the receptor from phosphorylating downstream signaling molecules, thereby blocking the signaling pathways that regulate cell migration, axon guidance, and synapse formation. The inhibition of EphB1 signaling can lead to reduced tumor growth and metastasis in cancer, as well as altered neural development in neurological disorders .
相似化合物的比较
EphB1-IN-1 is unique in its high specificity for the EphB1 receptor compared to other Eph receptor inhibitors. Similar compounds include:
EphB2-IN-1: An inhibitor targeting the EphB2 receptor, which has overlapping but distinct roles in cell signaling.
EphA4-IN-1: An inhibitor of the EphA4 receptor, involved in similar biological processes but with different signaling pathways.
Dasatinib: A multi-target kinase inhibitor that also affects Eph receptors but with less specificity.
This compound stands out due to its selective inhibition of EphB1, making it a valuable tool for studying the specific functions of this receptor in various biological contexts .
属性
分子式 |
C16H12Cl2N4O2 |
|---|---|
分子量 |
363.2 g/mol |
IUPAC 名称 |
2-chloro-N-[4-(2-chloro-5-hydroxyanilino)quinazolin-7-yl]acetamide |
InChI |
InChI=1S/C16H12Cl2N4O2/c17-7-15(24)21-9-1-3-11-13(5-9)19-8-20-16(11)22-14-6-10(23)2-4-12(14)18/h1-6,8,23H,7H2,(H,21,24)(H,19,20,22) |
InChI 键 |
GVQPPCNXPVHIRJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1NC(=O)CCl)N=CN=C2NC3=C(C=CC(=C3)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,6aR,8aR,12aR,14bS)-1,10,11-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B10819826.png)
![[(10S,12S,13R,14S,16S,18R)-13-formyl-14-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate](/img/structure/B10819832.png)

![4-Fluoro-2-[(4-methoxycyclohexyl)-(4-methylcyclohexanecarbonyl)amino]-5-[5-(triazol-2-ylmethyl)-3-(trifluoromethyl)pyridin-2-yl]oxybenzoic acid](/img/structure/B10819841.png)
![4-(1-benzofuran-2-yl)-2-[1-(1H-imidazo[4,5-b]pyridin-2-ylmethyl)piperidin-4-yl]-1,3-thiazole](/img/structure/B10819848.png)
![N-[5-(3,5-dicyano-1,2,6-trimethyl-4H-pyridin-4-yl)-6-fluoro-7-methyl-1H-indazol-3-yl]-2-ethylbenzamide](/img/structure/B10819853.png)
![[(3S,4R,8R,12S)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] 2-methylprop-2-enoate](/img/structure/B10819860.png)

![[(1R)-13-formyl-14-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate](/img/structure/B10819866.png)
![4-{[3,5-Dihydroxy-6-(hydroxymethyl)-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}-6-(hydroxymethyl)oxane-2,3,5-triol](/img/structure/B10819873.png)
![1-[(4-bromophenyl)methyl]-4-(4-propan-2-ylphenyl)-6-prop-2-ynoxyquinazolin-2-one](/img/structure/B10819877.png)
![3-[1-[(2S,3S)-2-(2,3-dihydro-1H-inden-2-ylmethyl)-3-(3,5-dimethoxy-4-methylphenyl)-3-hydroxypropyl]pyrrol-3-yl]propanoic acid](/img/structure/B10819879.png)
![{2-[(2r)-4-[4-(Hydroxymethyl)-3-(Methylsulfonyl)phenyl]-2-(Propan-2-Yl)piperazin-1-Yl]-4-(Trifluoromethyl)pyrimidin-5-Yl}methanol](/img/structure/B10819881.png)

